2-(3-(3-chlorophenyl)ureido)-N-(2-methoxyphenethyl)-4-methylthiazole-5-carboxamide
Description
2-(3-(3-Chlorophenyl)ureido)-N-(2-methoxyphenethyl)-4-methylthiazole-5-carboxamide is a thiazole-based small molecule characterized by a 4-methylthiazole-5-carboxamide core. The thiazole ring is substituted at the 2-position with a ureido group linked to a 3-chlorophenyl moiety, while the carboxamide nitrogen is attached to a 2-methoxyphenethyl chain. The 3-chlorophenyl group may enhance lipophilicity and receptor binding, while the 2-methoxyphenethyl side chain could influence solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c1-13-18(19(27)23-11-10-14-6-3-4-9-17(14)29-2)30-21(24-13)26-20(28)25-16-8-5-7-15(22)12-16/h3-9,12H,10-11H2,1-2H3,(H,23,27)(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQZGRLCTZNBMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Ureido Group Modifications: The target compound’s 3-chlorophenyl-ureido group is distinct from the 4-acetylphenyl-ureido in compound 8 . Compound 10f shares the 3-chlorophenyl-ureido motif but incorporates a piperazinyl-acetate ester on the thiazole ring, which could improve solubility compared to the target’s methyl group.
Carboxamide Side Chain :
- The 2-methoxyphenethyl chain in the target differs from the 3,4-dichlorobenzyl group in compound 8 and the 2,4-dichlorobenzyl in compound 1 . Chlorinated benzyl groups may increase hydrophobicity and membrane permeability, whereas the methoxyphenethyl group could balance lipophilicity with moderate polarity.
Biological Activity :
- Compound 8 and compound 1 were synthesized for antiviral applications targeting Flavivirus envelope proteins, suggesting the target compound may share similar mechanisms.
- Compound 7b and 11 from (thiazole-hydrazone hybrids) exhibit anticancer activity (IC50 = 1.61–1.98 μg/mL against HepG-2), highlighting the role of hydrazone modifications in enhancing cytotoxicity.
Structure-Activity Relationships (SAR)
- Antiviral Activity : The ureido-thiazole scaffold is critical for binding to viral envelope proteins, as seen in compounds 8 and 1 . Substitution at the phenyl ring (e.g., 3-chloro vs. 4-acetyl) modulates target affinity.
- Anticancer Potential: demonstrates that thiazole-hydrazone hybrids (e.g., compound 7b) exhibit potent activity, implying that introducing hydrazone groups to the target compound could enhance cytotoxicity.
- Antibacterial Activity : Nitrothiophene-carboxamide derivatives ( ) show narrow-spectrum activity, but the target’s methoxyphenethyl group may reduce antibacterial efficacy due to steric hindrance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
